Cas no 2649060-51-3 (3-(1-isocyanatoethyl)-4-methylpyridine)

3-(1-isocyanatoethyl)-4-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 3-(1-isocyanatoethyl)-4-methylpyridine
- 2649060-51-3
- EN300-1997861
-
- インチ: 1S/C9H10N2O/c1-7-3-4-10-5-9(7)8(2)11-6-12/h3-5,8H,1-2H3
- InChIKey: IXMMUFASFMKXKM-UHFFFAOYSA-N
- ほほえんだ: O=C=NC(C)C1C=NC=CC=1C
計算された属性
- せいみつぶんしりょう: 162.079312947g/mol
- どういたいしつりょう: 162.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 42.3Ų
3-(1-isocyanatoethyl)-4-methylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1997861-0.5g |
3-(1-isocyanatoethyl)-4-methylpyridine |
2649060-51-3 | 0.5g |
$1165.0 | 2023-09-16 | ||
Enamine | EN300-1997861-0.1g |
3-(1-isocyanatoethyl)-4-methylpyridine |
2649060-51-3 | 0.1g |
$1068.0 | 2023-09-16 | ||
Enamine | EN300-1997861-1g |
3-(1-isocyanatoethyl)-4-methylpyridine |
2649060-51-3 | 1g |
$1214.0 | 2023-09-16 | ||
Enamine | EN300-1997861-1.0g |
3-(1-isocyanatoethyl)-4-methylpyridine |
2649060-51-3 | 1g |
$1214.0 | 2023-06-01 | ||
Enamine | EN300-1997861-5.0g |
3-(1-isocyanatoethyl)-4-methylpyridine |
2649060-51-3 | 5g |
$3520.0 | 2023-06-01 | ||
Enamine | EN300-1997861-0.25g |
3-(1-isocyanatoethyl)-4-methylpyridine |
2649060-51-3 | 0.25g |
$1117.0 | 2023-09-16 | ||
Enamine | EN300-1997861-2.5g |
3-(1-isocyanatoethyl)-4-methylpyridine |
2649060-51-3 | 2.5g |
$2379.0 | 2023-09-16 | ||
Enamine | EN300-1997861-10.0g |
3-(1-isocyanatoethyl)-4-methylpyridine |
2649060-51-3 | 10g |
$5221.0 | 2023-06-01 | ||
Enamine | EN300-1997861-10g |
3-(1-isocyanatoethyl)-4-methylpyridine |
2649060-51-3 | 10g |
$5221.0 | 2023-09-16 | ||
Enamine | EN300-1997861-0.05g |
3-(1-isocyanatoethyl)-4-methylpyridine |
2649060-51-3 | 0.05g |
$1020.0 | 2023-09-16 |
3-(1-isocyanatoethyl)-4-methylpyridine 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
3-(1-isocyanatoethyl)-4-methylpyridineに関する追加情報
Professional Introduction to 3-(1-Isocyanatoethyl)-4-methylpyridine (CAS No. 2649060-51-3)
3-(1-Isocyanatoethyl)-4-methylpyridine, with the chemical formula C10H13N2O, is a versatile intermediate in the field of organic synthesis and pharmaceutical development. This compound, identified by its CAS number CAS No. 2649060-51-3, has garnered significant attention due to its unique structural properties and potential applications in medicinal chemistry.
The compound features a pyridine core substituted with an isocyanate group at the 1-position and a methyl group at the 4-position. The presence of the isocyanate functional group makes it a valuable building block for the synthesis of various heterocyclic compounds, including ureas and carbamates. These derivatives are of particular interest in drug discovery, where they serve as key intermediates in the development of bioactive molecules.
In recent years, there has been a growing interest in exploring the pharmacological potential of pyridine derivatives. The isocyanatoethyl moiety in 3-(1-Isocyanatoethyl)-4-methylpyridine allows for facile introduction of additional functional groups, enabling the design of novel compounds with tailored biological activities. For instance, researchers have utilized this compound to synthesize inhibitors targeting various enzymes involved in metabolic pathways and signal transduction processes.
One notable application of this compound is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling, and their dysregulation is associated with numerous diseases, including cancer. By modifying the structure of 3-(1-Isocyanatoethyl)-4-methylpyridine, scientists have been able to create potent inhibitors that selectively target specific kinases, thereby offering new therapeutic strategies.
The synthesis of 3-(1-Isocyanatoethyl)-4-methylpyridine typically involves the reaction of 4-methylpyridine with phosgene or its equivalents under controlled conditions. However, recent advancements in green chemistry have led to the development of more environmentally friendly synthetic routes. For example, catalytic methods using transition metal complexes have been explored as alternatives to traditional phosgene-based approaches, reducing hazardous waste and improving overall efficiency.
The compound's reactivity also makes it a valuable tool in material science. Researchers have investigated its use in polymer chemistry, where it serves as a crosslinking agent for the formation of polyurethane networks. These polymers exhibit unique properties such as high thermal stability and mechanical strength, making them suitable for applications in coatings, adhesives, and composite materials.
In addition to its synthetic utility, 3-(1-Isocyanatoethyl)-4-methylpyridine has been studied for its potential role in medicinal applications beyond kinase inhibition. Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial and anti-inflammatory properties. The pyridine ring is known to interact with biological targets such as bacterial enzymes and inflammatory cytokines, providing a foundation for further exploration.
The development of novel pharmaceuticals often relies on innovative synthetic methodologies. The versatility of 3-(1-Isocyanatoethyl)-4-methylpyridine as an intermediate has facilitated the creation of complex molecular architectures. By leveraging its reactive sites, chemists can construct intricate scaffolds that mimic natural products or designed molecules with enhanced pharmacological profiles.
The future prospects for this compound are promising, with ongoing research aimed at expanding its applications in drug discovery and material science. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield new insights into its potential uses. As synthetic techniques continue to evolve, the accessibility and utility of CAS No. 2649060-51-3 are likely to increase, further solidifying its importance in the chemical community.
In conclusion, 3-(1-Isocyanatoethyl)-4-methylpyridine represents a significant advancement in organic synthesis and pharmaceutical development. Its unique structural features and reactivity make it a valuable tool for creating novel bioactive molecules and advanced materials. As research progresses, this compound is poised to play an increasingly important role in addressing global challenges in medicine and technology.
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